Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Dichotomy of Utility and Hazard
2-Hexanol (CAS RN: 626-93-7), a six-carbon secondary alcohol, presents a classic case of industrial utility balanced against potential human health risks. Its application as a solvent, chemical intermediate, and component in various industrial processes necessitates a thorough understanding of its toxicological profile and the implementation of robust safety protocols. This guide provides a comprehensive overview of the current toxicological data for 2-Hexanol, including insights into its mechanism of toxicity, and outlines detailed procedures for its safe handling and for conducting key toxicological assessments. For endpoints where data on 2-Hexanol is limited, a weight-of-evidence approach is employed, incorporating data from structurally similar compounds such as 2-octanol and the isomeric 2-ethyl-1-hexanol, to provide a conservative assessment of risk.
Toxicological Profile of 2-Hexanol
The toxicity of 2-Hexanol is multifaceted, with the most significant concern being its potential for neurotoxicity following repeated exposure. The acute toxicity of 2-Hexanol is relatively low; however, it is a notable skin, eye, and respiratory irritant.
Mechanism of Neurotoxicity: A Pathway to Peripheral Neuropathy
The primary toxicological concern associated with 2-Hexanol is its role as a metabolite of n-hexane and its subsequent conversion to the neurotoxic agent, 2,5-hexanedione.[1] This metabolic activation is the critical mechanistic step leading to the development of peripheral neuropathy. The process begins with the hydroxylation of n-hexane by mixed-function oxidases in the liver to form 2-hexanol.[1] 2-Hexanol is then further metabolized to 2-hexanone and 2,5-hexanediol, which are precursors to the ultimate neurotoxicant, 2,5-hexanedione.[1]
2,5-Hexanedione is a gamma-diketone that exerts its neurotoxic effects by cross-linking neurofilaments in axons. This cross-linking disrupts axonal transport, leading to axonal swelling and, eventually, degeneration of the nerve fiber. Clinically, this manifests as a sensory and motor peripheral neuropathy, characterized by numbness, tingling, and weakness in the extremities.[1] An experimental study in rats demonstrated that subcutaneous administration of 2-hexanol at 400 mg/kg for 21 weeks resulted in gait disturbances and a reduction in nerve conduction velocity, confirming its neurotoxic potential.[2]
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"2-Hexanol" [fillcolor="#FBBC05"];
"2-Hexanone" [fillcolor="#F1F3F4"];
"2,5-Hexanediol" [fillcolor="#F1F3F4"];
"2,5-Hexanedione (Neurotoxic Metabolite)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"n-Hexane" -> "2-Hexanol" [label="Mixed-Function Oxidases"];
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"2-Hexanol" -> "2,5-Hexanediol";
"2,5-Hexanediol" -> "2,5-Hexanedione (Neurotoxic Metabolite)";
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Caption: Metabolic activation of n-hexane to the neurotoxic 2,5-hexanedione via 2-hexanol.
Acute Toxicity
2-Hexanol exhibits low acute toxicity via the oral and dermal routes.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2,590 mg/kg | [ChemicalBook SDS] |
| LD50 | Data not available | Dermal |
| LC50 | Data not available | Inhalation |
Irritation and Sensitization
2-Hexanol is classified as a skin and eye irritant. Prolonged or repeated skin contact can lead to defatting and dermatitis.[3]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Skin Sensitization: No data is available for 2-hexanol. However, based on read-across from 2-octanol, it is not expected to be a skin sensitizer.[5]
Repeated Dose Toxicity
There is a lack of specific repeated-dose toxicity studies for 2-Hexanol. In the absence of direct data, a read-across approach using data from 2-octanol is scientifically justified due to their structural similarity. A 90-day subchronic inhalation study on the related compound 2-ethylhexanol in rats resulted in a No-Observed-Adverse-Effect-Level (NOAEL) of 120 ppm.[6]
| Endpoint | Species | Route | Value | Basis | Reference |
| NOAEL | Rat | Oral | 300 mg/kg/day | Read-across from 2-octanol (OECD TG 422) | [RIFM, 2020] |
Note: The NOAEL is based on adverse clinical signs, body weight, and food consumption changes at higher doses in the 2-octanol study.
Genotoxicity
No dedicated genotoxicity studies have been identified for 2-Hexanol. A read-across to 3-hexanol suggests that 2-Hexanol is not expected to be genotoxic.[5] The related compound, 2-ethyl-1-hexanol, has been shown to be non-genotoxic in a battery of in vitro and in vivo assays.[7][8]
Carcinogenicity
There are no carcinogenicity studies available for 2-Hexanol. The structurally related compound, 2-ethyl-1-hexanol, was not found to be carcinogenic in a two-year oral gavage study in rats and mice.[7]
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of 2-Hexanol is limited. A read-across from a combined repeated dose and reproductive/developmental toxicity screening study (OECD TG 422) with 2-octanol provides the following No-Observed-Adverse-Effect Levels (NOAELs):
| Endpoint | Species | Route | Value | Basis | Reference |
| Fertility NOAEL | Rat | Oral | 300 mg/kg/day | Based on estrous cycle effects at 1000 mg/kg/day | [RIFM, 2020] |
| Developmental NOAEL | Rat | Oral | 100 mg/kg/day | Based on increased pup loss and decreased litter/pup weight at higher doses | [RIFM, 2020] |
A dermal developmental toxicity study on 2-ethyl-1-hexanol in rats showed no evidence of developmental toxicity at doses up to 2520 mg/kg/day, a level that produced maternal toxicity. The maternal toxicity NOAEL was 252 mg/kg/day based on skin irritation.
Safe Handling and Personal Protective Equipment (PPE)
Given the toxicological profile of 2-Hexanol, strict adherence to safety protocols is paramount to minimize exposure and mitigate risks.
Engineering Controls
-
Ventilation: Work with 2-Hexanol should be conducted in a well-ventilated area. Local exhaust ventilation (LEV) is recommended, especially when heating the substance or when generating aerosols or mists.
-
Containment: For larger scale operations, closed systems should be used to minimize the release of vapors into the work environment.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Always inspect gloves prior to use and follow proper glove removal technique.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a high risk of splashing, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only non-sparking tools. Ground and bond containers and receiving equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Eliminate all ignition sources. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Absorb the spilled material and collect it for disposal.
Experimental Protocols for Toxicological Assessment
The following are summarized, step-by-step methodologies for key toxicological assessments, based on OECD guidelines. These protocols are foundational and should be adapted based on the specific properties of the test substance and regulatory requirements.
Protocol 1: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
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observation_1 -> corrosion;
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irritation -> confirmatory_test [label="Yes"];
irritation -> classify_non_irritant [label="No"];
confirmatory_test -> observation_2;
observation_2 -> classify_irritant;
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Caption: Workflow for an acute dermal irritation/corrosion study based on OECD 404.
Methodology:
-
Animal Selection and Preparation: Use healthy young adult albino rabbits. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.
-
Dose Application (Initial Test): Apply 0.5 mL of 2-Hexanol to a small area (approximately 6 cm²) of the clipped skin of one animal and cover with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure period is 4 hours.
-
Removal of Test Substance: After 4 hours, remove the dressing and any residual test substance.
-
Observation: Examine the application site for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days if the effects are persistent.
-
Scoring: Grade the skin reactions according to a standardized scoring system (e.g., Draize scale).
-
Confirmatory Test: If a corrosive effect is not observed in the initial test, but an irritant effect is noted, repeat the test on two additional animals.
-
Classification: The substance is considered an irritant if the mean scores for erythema or edema are above a certain threshold.
Protocol 2: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Methodology:
-
Animal Selection: Use healthy young adult albino rabbits with no pre-existing eye defects.
-
Dose Application (Initial Test): Gently pull the lower eyelid away from the eyeball of one animal and instill 0.1 mL of 2-Hexanol into the conjunctival sac. Hold the eyelids together for about one second. The other eye serves as a control.
-
Observation: Examine the treated eye for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Grade the ocular lesions using a standardized scoring system.
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed in the first animal, the test may be repeated in up to two additional animals to confirm the initial findings.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
Conclusion
2-Hexanol is a chemical with a moderate hazard profile, characterized by its potential for neurotoxicity upon repeated exposure, and its irritant properties to the skin, eyes, and respiratory tract. A thorough understanding of its metabolic activation to the neurotoxicant 2,5-hexanedione is key to appreciating the primary long-term risk associated with its handling. While data gaps exist for some toxicological endpoints, a conservative approach using read-across from structurally similar compounds allows for a comprehensive risk assessment. Strict adherence to the safe handling procedures, including the use of appropriate engineering controls and personal protective equipment, is essential for minimizing exposure and ensuring the safety of researchers and industrial workers. The provided experimental protocols offer a framework for generating further toxicological data in a standardized and reproducible manner.
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ECHA. (n.d.). Registration Dossier - 1-Hexanol, 2-ethyl-, manuf. of, by-products from, distn. residues. Retrieved from [Link]
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BG RCI. (n.d.). 2-Ethylhexanol - Toxikologische Details. Retrieved from [Link]
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ECHA. (n.d.). Repeated dose toxicity: oral - Registration Dossier. Retrieved from [Link]
- OECD. (1995). Test No. 410: Repeated Dose Dermal Toxicity: 21/28-day Study.
- Kim, Y., et al. (2018). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Journal of Toxicology and Environmental Health, Part B, 21(5), 295-310.
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